molecular formula C18H19N3O3S B249082 N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide

N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide

Katalognummer B249082
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: MBJHLRVUPAFBQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide, also known as PACAP, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PACAP is a synthetic peptide that is structurally similar to vasoactive intestinal peptide (VIP). It was first synthesized in 1989 by Arimura et al. as a potential therapeutic agent for the treatment of various diseases. Since then, PACAP has been extensively studied for its pharmacological properties and therapeutic potential.

Wirkmechanismus

The mechanism of action of N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide is not fully understood. However, it is known to interact with three different G protein-coupled receptors, PAC1, VPAC1, and VPAC2. These receptors are widely expressed in various tissues and organs, including the brain, heart, and immune system. The activation of these receptors by N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide leads to the activation of various signaling pathways, including cyclic AMP (cAMP) and phosphoinositide 3-kinase (PI3K) pathways. These signaling pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide has been shown to have various biochemical and physiological effects. N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide has been shown to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in neuronal survival and regeneration. N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10), and decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1beta (IL-1beta). Additionally, N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide has been shown to increase the levels of antioxidants, such as superoxide dismutase (SOD) and glutathione (GSH), which protect against oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide in lab experiments is its high potency and specificity. N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide has been shown to have a high affinity for its receptors, which allows for a more precise and targeted activation of signaling pathways. Additionally, N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide is relatively stable and can be easily synthesized using SPPS techniques. However, one of the limitations of using N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide in lab experiments is its high cost. N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide is a synthetic peptide that is relatively expensive to produce, which may limit its use in large-scale experiments.

Zukünftige Richtungen

There are several future directions for the study of N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide. One of the future directions is the development of N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide-based therapies for various diseases. N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide has shown promising results in preclinical studies for the treatment of various diseases, including neurological disorders, cardiovascular diseases, and cancer. However, further studies are needed to determine the safety and efficacy of N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide-based therapies in humans. Another future direction is the development of N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide analogs with improved pharmacological properties. N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide analogs with increased stability and potency may have better therapeutic potential than the native peptide. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide and its receptors, which may lead to the development of more targeted and effective therapies.

Synthesemethoden

The synthesis of N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide involves the use of solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for the synthesis of peptides, including N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide. The synthesis of N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide has been shown to have neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide has also been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure. Additionally, N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide has been shown to have anticancer effects in various types of cancer, including breast cancer, lung cancer, and pancreatic cancer.

Eigenschaften

Produktname

N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide

Molekularformel

C18H19N3O3S

Molekulargewicht

357.4 g/mol

IUPAC-Name

N-[3-[(2-phenoxyacetyl)carbamothioylamino]phenyl]propanamide

InChI

InChI=1S/C18H19N3O3S/c1-2-16(22)19-13-7-6-8-14(11-13)20-18(25)21-17(23)12-24-15-9-4-3-5-10-15/h3-11H,2,12H2,1H3,(H,19,22)(H2,20,21,23,25)

InChI-Schlüssel

MBJHLRVUPAFBQJ-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)COC2=CC=CC=C2

Kanonische SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)COC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.